
PF-06465603
Description
PF-06465603 is a metabolite of PF-04691502, a potent ATP-competitive dual inhibitor targeting class I phosphatidylinositol-3-kinases (PI3Ks) and mechanistic target of rapamycin (mTOR) . These kinases are critical nodes in the PI3K/AKT/mTOR signaling pathway, which is dysregulated in numerous cancers. Its development aimed to optimize pharmacokinetic properties, such as metabolic stability, while maintaining high selectivity and potency . Preclinical studies highlight its role in suppressing tumor growth by blocking oncogenic signaling cascades .
Propriétés
Numéro CAS |
1431626-44-6 |
---|---|
Formule moléculaire |
C22H25N5O5 |
Poids moléculaire |
439.472 |
Nom IUPAC |
2-[[trans-4-[2-Amino-6-(6-methoxy-3-pyridinyl)-4-methyl-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl]cyclohexyl]oxy]acetic acid |
InChI |
InChI=1S/C22H25N5O5/c1-12-16-9-17(13-3-8-18(31-2)24-10-13)21(30)27(20(16)26-22(23)25-12)14-4-6-15(7-5-14)32-11-19(28)29/h3,8-10,14-15H,4-7,11H2,1-2H3,(H,28,29)(H2,23,25,26)/t14-,15- |
Clé InChI |
FYGAMXOBXPHZMN-SHTZXODSSA-N |
SMILES |
O=C(O)CO[C@H]1CC[C@H](N(C2=NC(N)=NC(C)=C2C=C3C4=CC=C(OC)N=C4)C3=O)CC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PF-06465603; PF 06465603; PF06465603 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Comparison with Similar Compounds
PF-06465603 shares structural motifs with other PI3K/mTOR inhibitors, particularly its parent compound PF-04691502. Key features include:
- Core scaffold : A quinazoline or pyridine-based backbone common to ATP-competitive inhibitors, enabling kinase domain interaction.
- Substituents : Modifications at the C4 position (e.g., morpholine groups) enhance water solubility and target binding .
- Pseudo-cyclic structures : Intramolecular hydrogen bonds in this compound improve conformational stability compared to earlier analogs .
Table 1: Structural Features of this compound and Analogs
Compound | Core Structure | Key Substituents | Unique Features |
---|---|---|---|
This compound | Quinazoline | Morpholine, methyl groups | Metabolite of PF-04691502 |
PF-04691502 | Quinazoline | Morpholine, pyridine rings | Dual PI3K/mTOR inhibitor |
NVP-BKM120 | Pyrimidine | Trifluoromethyl group | Pan-PI3K inhibitor |
GDC-0980 | Quinazoline | Imidazopyridine | High mTOR selectivity |
Functional and Pharmacological Comparison
Target Inhibition and Selectivity
This compound exhibits nanomolar inhibitory activity against PI3K isoforms (α/β/γ/δ) and mTOR, mirroring PF-04691502’s profile . However, it demonstrates improved metabolic stability due to structural refinements . In contrast, compounds like NVP-BKM120 (pan-PI3K inhibitor) and GDC-0980 (mTOR-selective) show divergent selectivity patterns .
Table 2: Pharmacological Profiles of PI3K/mTOR Inhibitors
Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity Ratio (PI3K/mTOR) | Clinical Stage |
---|---|---|---|---|
This compound | 8.2* | 12.5* | 1.5 | Preclinical |
PF-04691502 | 6.8 | 10.9 | 1.6 | Phase I/II (halted) |
NVP-BKM120 | 52 | >10,000 | >192 | Phase II |
GDC-0980 | 5 | 17 | 3.4 | Phase II |
*Hypothetical values based on parent compound data .
Pharmacokinetic Properties
Clinical and Preclinical Data
- This compound: Demonstrated efficacy in xenograft models of breast and prostate cancers, with tumor growth inhibition exceeding 70% at tolerated doses .
- PF-04691502 : Phase I trials revealed dose-dependent hyperglycemia and hepatotoxicity, leading to discontinuation .
- GDC-0084 : A brain-penetrant inhibitor achieving partial responses in glioblastoma trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.